3-(4-Morpholinophenyl)-3-oxopropanenitrile
Overview
Description
3-(4-Morpholinophenyl)-3-oxopropanenitrile is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a nitrile group through a propanone linkage
Mechanism of Action
Target of action
The compound contains a morpholine ring, which is a common feature in many bioactive molecules. Morpholine derivatives have been found to interact with a variety of biological targets, including enzymes and receptors . .
Mode of action
The mode of action would depend on the specific target of the compound. For instance, if the target is an enzyme, the compound might inhibit the enzyme’s activity by binding to its active site or allosteric site. The presence of the nitrile group could potentially allow for covalent interactions with certain targets .
Biochemical pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Morpholine derivatives have been involved in a variety of biochemical pathways, including signal transduction, metabolic processes, and cell cycle regulation .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. Factors such as solubility, stability, and permeability can influence its absorption, distribution, metabolism, and excretion (ADME). For instance, the compound’s lipophilicity (Log Po/w) is predicted to be 2.59, suggesting it might have good membrane permeability .
Action environment
The action of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound is a component of MOPS buffer, which is used in biochemical studies and has a usable pH range of 6.5 – 7.9 .
Biochemical Analysis
Biochemical Properties
3-(4-Morpholinophenyl)-3-oxopropanenitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication . The interaction between this compound and DNA gyrase involves binding to the enzyme’s active site, thereby preventing its normal function. Additionally, this compound can form hydrogen bonds with amino acids in the active sites of enzymes, enhancing its inhibitory effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in cell cycle regulation, leading to altered cell proliferation rates . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can lead to conformational changes in the enzyme structure, rendering it inactive . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . It can undergo degradation when exposed to extreme pH or temperature conditions. Long-term exposure to this compound has been associated with sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, it can affect metabolic flux by inhibiting key enzymes in metabolic pathways, resulting in altered levels of metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transport proteins, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can sequester this compound, affecting its localization and bioavailability .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects . Post-translational modifications, such as phosphorylation, can also affect the localization and activity of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Morpholinophenyl)-3-oxopropanenitrile typically involves the reaction of 4-morpholinobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Morpholinophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Morpholinophenyl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
3-(4-Morpholinophenyl)-3-oxopropanenitrile: Known for its potential biological activities and applications in materials science.
4-(4-Morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines: Exhibits antimicrobial activity and is used in pharmaceutical research.
3-Fluoro-4-morpholinoaniline: An intermediate in the synthesis of the antibiotic linezolid, with significant antimicrobial properties.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a morpholine ring, phenyl group, and nitrile group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-morpholin-4-ylphenyl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-6-5-13(16)11-1-3-12(4-2-11)15-7-9-17-10-8-15/h1-4H,5,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYOOGLCCLWWSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653897 | |
Record name | 3-[4-(Morpholin-4-yl)phenyl]-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887591-40-4 | |
Record name | 3-[4-(Morpholin-4-yl)phenyl]-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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